Heptatriacontane

Description

Contextualization within Saturated Hydrocarbon Chemistry

Saturated hydrocarbons, or alkanes, are organic compounds composed entirely of single-bonded carbon and hydrogen atoms, conforming to the general formula CₙH₂ₙ₊₂. nih.govbham.ac.ukgoogle.com These molecules are characterized by their nonpolar nature and general lack of reactivity due to the strength and nonpolarity of their C-C and C-H bonds. bham.ac.ukgoogle.com Long-chain alkanes, typically defined as those with more than 16 carbon atoms, exhibit distinct physical properties compared to their shorter-chain counterparts, such as higher melting and boiling points, and exist as waxy solids at room temperature. nih.gov

Heptatriacontane, with its 37-carbon backbone, is a quintessential example of a long-chain alkane. nih.govnih.gov Its linear structure and high molecular weight contribute to its solid state at standard conditions and its very low solubility in water. chemeo.com The study of such long-chain alkanes is crucial for understanding the physicochemical properties of waxes, lubricants, and fuels. nih.gov Furthermore, their controlled functionalization, though challenging, offers pathways to novel materials with tailored properties. technion.ac.il

Interactive Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₇₆ | nih.gov |

| Molecular Weight | 521.00 g/mol | nih.gov |

| Melting Point | 76-78 °C | thegoodscentscompany.com |

| Boiling Point | 504-505 °C | thegoodscentscompany.com |

| Appearance | White solid | thegoodscentscompany.com |

Significance of this compound in Advanced Chemical Research

The significance of this compound in advanced chemical research stems from its utility as a standard, a biomarker, and a building block for complex molecules. Its well-defined properties and stability make it an ideal internal standard for the quantification of other long-chain hydrocarbons and lipids in complex mixtures. In the field of materials science, derivatives of this compound are being explored for their potential in organic electronics.

Detailed Research Findings

Recent scientific investigations have highlighted the diverse applications of this compound:

In Geochemical and Paleoclimatological Studies: this compound is used as an internal standard in the analysis of sediment cores to reconstruct past climates. bham.ac.ukpangaea.deescholarship.orgbas.ac.ukresearchgate.netnsf.gov For instance, in studies of Miocene sediments, known concentrations of this compound are added to samples to accurately quantify alkenones, which are biomarkers used to estimate past sea surface temperatures. pangaea.deresearchgate.netnsf.gov

In Materials Science: A derivative of this compound, 19-(3-iodopropyl)this compound (B8145017), has been used in the synthesis of novel polymer semiconductors for organic field-effect transistors (OFETs). rsc.orggoogleapis.compku.edu.cn The long alkyl chain of the this compound moiety is introduced to improve the processability and thin-film morphology of the polymers. rsc.orgpku.edu.cn Research has shown that fluorinated polymers incorporating these long-chain alkanes can exhibit more ordered lamellar packing and shorter π-π stacking distances, which are crucial for high charge carrier mobility. pku.edu.cn

In Environmental Science: In studies of petroleum hydrocarbon degradation, this compound is one of the many long-chain alkanes monitored to understand the breakdown of crude oil by microbial communities. nih.gov Its presence and concentration can indicate the extent of biodegradation in contaminated sites.

In Analytical Chemistry: Due to its high purity and stability, this compound serves as an analytical standard in gas chromatography (GC) for the calibration of retention times and the identification of components in complex hydrocarbon mixtures. pangaea.de

Interactive Table 2: Applications of this compound in Research

| Research Area | Specific Application | Key Finding/Observation | Reference |

| Paleoclimatology | Internal standard for alkenone quantification | Enables accurate determination of past sea surface temperatures from sediment cores. | pangaea.deresearchgate.net |

| Materials Science | Synthesis of polymer semiconductors | The long alkyl chain improves polymer solubility and film morphology for OFETs. | rsc.orgpku.edu.cn |

| Environmental Science | Component of petroleum hydrocarbon analysis | Serves as a marker for assessing the extent of oil degradation. | nih.gov |

| Analytical Chemistry | Gas chromatography standard | Used for calibration and identification of long-chain hydrocarbons. | pangaea.de |

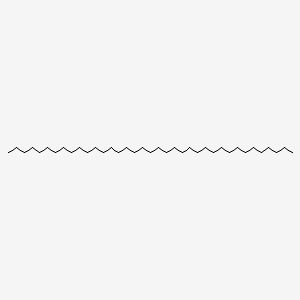

Structure

2D Structure

Properties

IUPAC Name |

heptatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEZIKSRSYGOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064591 | |

| Record name | Heptatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-84-5 | |

| Record name | Heptatriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptatriacontane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptatriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHO62R7RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Heptatriacontane and Its Derivatives

Established Reaction Pathways for Linear Heptatriacontane

The synthesis of high-purity linear alkanes requires methods that ensure the formation of a straight carbon chain without unintended branching.

Classic organic reactions remain fundamental in the synthesis of very long-chain alkanes like this compound. The Wurtz reaction , which involves the coupling of alkyl halides in the presence of sodium metal, can be employed to join long-chain precursors. For instance, an alkyl iodide can be subjected to Wurtz coupling to form a longer alkane chain.

Complementing this is the Wolff-Kishner reduction , a reliable method for converting carbonyl functionalities (aldehydes and ketones) into their corresponding methylene (B1212753) (CH₂) groups. slideshare.netwikipedia.orgslideshare.net The reaction typically involves heating the carbonyl compound with hydrazine (B178648) and a strong base, such as potassium hydroxide, in a high-boiling solvent. slideshare.netchem-station.com This two-step approach—first constructing a carbon backbone with a ketone group and then removing the carbonyl oxygen via Wolff-Kishner reduction—is a powerful pathway to produce high-purity n-alkanes. This sequence is particularly advantageous as it minimizes branching, ensuring the structural integrity of the final linear alkane.

A more targeted and modern approach for synthesizing n-heptatriacontane involves the coupling of an acyl chloride with an alkyl halide derivative. One specific, high-yield synthesis utilizes the reaction between myristyl bromide (1-bromotetradecane) and azeloyl chloride (nonanedioyl dichloride).

This method constructs the 37-carbon backbone through a precise coupling mechanism. The reaction has been shown to produce n-heptatriacontane with a purity exceeding 99.9% as determined by gas chromatography (GC), making it an excellent method for obtaining analytical-grade standards.

| Starting Material | Reagent | Product | Purity |

| Myristyl Bromide | Azeloyl Chloride | n-Heptatriacontane | >99.9% (GC) |

Wurtz Reaction and Wolff-Kishner Reduction Pathways for High-Purity n-Alkanes

Synthesis of Branched this compound Isomers and Derivatives

Branched this compound isomers are common in nature, serving as critical chemical signals for insects. Their synthesis requires precise control over the position and stereochemistry of the methyl branches.

The synthesis of mono-methylated alkanes often employs Grignard reactions to introduce the methyl branch at a specific position. For symmetrical molecules like 19-methyl-heptatriacontane , a common strategy involves the addition of a Grignard reagent derived from a long-chain alkyl halide to a central ketone. nih.gov The resulting tertiary alcohol is then dehydrated to form an alkene, which is subsequently hydrogenated to yield the final saturated, methyl-branched alkane. nih.gov

Unsymmetrical mono-methyl alkanes, such as 15-methyl-heptatriacontane and 17-methyl-heptatriacontane , can be synthesized similarly by reacting an appropriate long-chain Grignard reagent with a methyl ketone. nih.gov While other methods like Fischer-Tropsch processes can produce branched alkanes, they often result in low yields, with one report noting a yield of approximately 38% for 19-methylthis compound. vulcanchem.com

| Compound | Synthetic Approach | Precursors |

| 19-Methyl-heptatriacontane | Grignard reaction, dehydration, hydrogenation nih.gov | Symmetrical alkyl halides and ketone nih.gov |

| 15-Methyl-heptatriacontane | Grignard reaction, dehydration, hydrogenation nih.gov | Asymmetrical alkyl halide and methyl ketone nih.gov |

| 17-Methyl-heptatriacontane | Grignard reaction, dehydration, hydrogenation nih.gov | Asymmetrical alkyl halide and methyl ketone nih.gov |

| 5-Methyl-heptatriacontane | Grignard reaction, hydrogenation vulcanchem.com | Organomagnesium reagents and ketones vulcanchem.com |

Several di-methylated this compound isomers are major components of the contact sex pheromone of the tsetse fly, Glossina tachinoides. tandfonline.comtandfonline.com The synthesis of stereoisomeric mixtures of 13,25- , 11,21- , and 11,23-dimethylthis compound has been achieved by leveraging the molecular symmetry of the target compounds. tandfonline.comtandfonline.com

| Compound | Key Intermediates/Reagents | Overall Yield |

| 13,25-Dimethylthis compound | n-Dodecylmagnesium bromide, diol intermediate, diene mixture tandfonline.com | 38% tandfonline.com |

| 11,21-Dimethylthis compound | Diketone core, alkyl bromides tandfonline.comtandfonline.com | Not specified |

| 11,23-Dimethylthis compound | Diketone core, alkyl bromides tandfonline.comtandfonline.com | Not specified |

Tri-methylated alkanes represent an even greater synthetic challenge. The synthesis of 5,13,17-trimethylthis compound , a recognition cue for the Argentine ant, has been developed based on a retrosynthetic analysis that constructs the molecule from smaller, functionalized building blocks. nih.govresearchgate.net

Another significant trimethylated derivative is 15,19,23-trimethylthis compound , the most active component of the sex pheromone of the tsetse fly, Glossina morsitans morsitans. tandfonline.com One reported synthesis of this compound began with geranyllinalool, which was converted through several steps into a symmetrical saturated diol. This key intermediate was then oxidized to a dialdehyde (B1249045). A Wittig reaction between the dialdehyde and undecylene triphenylphosphorane yielded a diene, which was finally hydrogenated over a palladium-charcoal catalyst to produce the target trimethylated alkane. tandfonline.com

| Compound | Key Synthetic Strategy/Reaction | Starting Material (Example) |

| 5,13,17-Trimethylthis compound | Retrosynthetic approach with functionalized building blocks nih.gov | Not specified |

| 15,19,23-Trimethylthis compound | Symmetrical diol to dialdehyde, Wittig reaction, hydrogenation tandfonline.com | Geranyllinalool tandfonline.com |

Functionalized this compound Derivatives (e.g., 19-(3-Iodopropyl)this compound)

The introduction of functional groups onto the long alkyl chain of this compound allows for its use in a variety of specialized applications, particularly in materials science and electronics. The synthesis of these derivatives often involves multi-step reactions to append a reactive moiety at a specific position along the carbon backbone.

A notable example is 19-(3-Iodopropyl)this compound (B8145017) . googleapis.comchembk.com This derivative is synthesized for use in the creation of organic semiconductors and other advanced materials. leigroup.cnrsc.org The synthesis typically begins with a precursor alcohol, which is then converted to the corresponding halide. For instance, a common route involves the reaction of 3-octadecyl-henicosan-1-ol with triphenylphosphine (B44618) and bromine in a solvent like dichloromethane (B109758) (DCM) to yield 19-(2-bromo-ethyl)-heptatriacontane. rsc.org This can then be further modified to introduce the iodopropyl group. The long, branched alkyl chains are crucial for enhancing the solubility of the final products, which is a significant consideration in the synthesis of polymers and other large molecules. rsc.org

The synthesis of such derivatives is often carried out under an inert atmosphere, for example, by using a Schlenk line, to prevent oxidation and other side reactions. leigroup.cn The purification of these functionalized alkanes is critical and often involves techniques like chromatography to isolate the desired product with high purity. rsc.org

Polymeric and Crosslinking Derivatives (e.g., 1,37-heptatriacontane diisocyanate)

This compound can be modified at both ends of its long chain to create difunctional derivatives capable of polymerization or crosslinking. These derivatives are valuable in the production of specialty polymers with unique mechanical and thermal properties.

1,37-heptatriacontane diisocyanate is a prime example of a crosslinking agent derived from this compound. google.com This diisocyanate is particularly effective in hydroxyl-terminated polybutadiene (B167195) (HTPB) propellants. google.com The long, flexible 37-carbon chain of the diisocyanate allows for a "coiling-uncoiling" action within the cured polymer matrix. google.com When the polymer is under stress, the chain uncoils, and when the stress is relaxed, it coils back. google.com This molecular-level flexibility imparts superior structural strength to the solid propellant. google.com

The synthesis of 1,37-heptatriacontane diisocyanate can be achieved through a multi-step process starting from eicosanedioic acid (1,18-octadecane dicarboxylic acid). google.com The process involves conversion to a half ester, then to a monoalkyl 2-oxononatricontanedioate, followed by reduction to the monoalkyl monatricontanedioate, and finally conversion to the diisocyanate. google.com

| Derivative Name | Starting Material | Key Reaction Type | Application |

| 19-(3-Iodopropyl)this compound | 3-octadecyl-henicosan-1-ol | Halogenation | Organic semiconductors googleapis.comleigroup.cn |

| 1,37-heptatriacontane diisocyanate | Eicosanedioic acid | Multi-step conversion | Crosslinking agent in propellants google.com |

Methodological Advancements and Challenges in High-Purity Synthesis

The synthesis of high-purity this compound and its derivatives presents several challenges, primarily due to the compound's low solubility and high melting point. Overcoming these challenges requires specialized techniques for both synthesis and purification.

Solution-Phase Synthesis under Inert Conditions for Minimized Oxidation

To achieve high purity, the synthesis of this compound is best conducted in the solution phase under an inert atmosphere. The use of a Schlenk line or a glovebox helps to minimize oxidation, which can be a significant issue with long-chain alkanes, especially at the elevated temperatures often required for these reactions. leigroup.cn Common synthetic routes include the Wurtz reaction, which couples long-chain alkyl halides, and the coupling of myristyl bromide with azeloyl chloride, both of which can yield this compound with purities exceeding 99.9%.

Purification Strategies for High-Purity Alkanes

Due to the low solubility of this compound, traditional purification methods like recrystallization can be challenging, though careful solvent selection is critical to avoid structural imperfections. savemyexams.com Advanced purification strategies are often necessary to achieve the high purity required for many applications.

Vacuum Sublimation for Purification

Vacuum sublimation is a highly effective method for purifying heat-sensitive or low-volatility solids like this compound. kindle-tech.com This technique involves heating the crude product under reduced pressure, causing it to transition directly from a solid to a gas (sublimate). kindle-tech.comgeeksforgeeks.org The gaseous compound then condenses on a cooled surface, forming highly pure crystals, while non-volatile impurities are left behind. kindle-tech.comyoutube.com This method is particularly advantageous as it avoids the use of solvents and can yield very pure products.

Gradient Crystallization for Purity Enhancement

Gradient crystallization is another advanced technique for purifying long-chain alkanes. This method relies on creating a temperature or concentration gradient to control the crystallization process. capes.gov.brresearchgate.net By carefully controlling the cooling rate and solvent evaporation, it is possible to selectively crystallize the desired alkane, leaving impurities in the solution. This technique can be particularly useful for separating alkanes from mixtures with closely related structures. google.com

| Purification Method | Principle | Key Advantage |

| Vacuum Sublimation | Solid to gas transition under vacuum kindle-tech.com | High purity, solvent-free youtube.com |

| Gradient Crystallization | Controlled crystallization along a gradient capes.gov.br | Effective for separating similar compounds google.com |

Fractional Distillation under Reduced Pressure for Homolog Separation

Fractional distillation is a cornerstone technique for the purification of liquid mixtures, separating components based on differences in their boiling points. chemrevise.org In the synthesis of long-chain alkanes such as this compound (C37), the crude product is often a mixture containing the target molecule alongside its adjacent homologs, primarily hexatriacontane (B166362) (C36) and octatriacontane (B166382) (C38). The fundamental principle relies on heating the mixture to create a vapor, which then rises through a fractionating column. This column has a temperature gradient, being hottest at the bottom and coolest at the top. chemrevise.org Components with lower boiling points travel further up the column before condensing, while those with higher boiling points condense at lower levels. umsl.edu

A significant challenge with very long-chain alkanes is their high boiling points; for instance, this compound's boiling point at atmospheric pressure is approximately 505°C. cpachem.com At such high temperatures, thermal decomposition (cracking) can occur, where the C-C bonds within the alkane chain rupture, leading to the formation of smaller alkanes and alkenes and compromising the integrity of the target compound. chemrevise.org

To circumvent this, fractional distillation is performed under reduced pressure (vacuum distillation). chemrevise.org By lowering the ambient pressure above the liquid, the boiling point of the substance is significantly reduced. quora.com A liquid boils when its vapor pressure equals the surrounding pressure; reducing this surrounding pressure means the liquid requires less thermal energy to boil. quora.com This allows for the distillation of high-boiling compounds like this compound at temperatures low enough to prevent thermal degradation. chemrevise.org The separation of close-boiling homologs still requires a highly efficient fractionating column with a large surface area (e.g., a Vigreux or packed column) to facilitate the numerous condensation-vaporization cycles needed for effective separation.

Table 1: Boiling Points of Selected Long-Chain n-Alkanes at Atmospheric and Reduced Pressure

| Compound Name | Molecular Formula | Boiling Point (Atmospheric, °C) | Boiling Point (Reduced Pressure, °C @ Torr) |

| Hexatriacontane | C36H74 | ~496 | 275-277 @ 1 |

| This compound | C37H76 | ~505 cpachem.com | 280-282 @ 1 |

| Octatriacontane | C38H76 | ~514 | 285-287 @ 1 |

| Tetracontane | C40H82 | ~525 ums.edu.my | 294-296 @ 1 |

Note: Boiling points are approximate and can vary with precise pressure and purity. Data is compiled from various sources for illustrative purposes.

Preparative Gas Chromatography for Target Compound Isolation

For achieving the highest levels of purity, particularly when separating compounds with very similar physical properties, preparative gas chromatography (Prep-GC or PCGC) is a powerful isolation technique. pku.edu.cn Unlike analytical GC, which uses small sample volumes to identify and quantify compounds, Prep-GC is designed to process larger quantities of a sample to physically separate and collect the individual components. wikipedia.org

In the context of this compound synthesis, a crude product that has already been partially purified by methods like fractional distillation can be further refined using Prep-GC to isolate the C37 alkane from any remaining homologs or isomers. The process involves injecting the sample mixture into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a specialized column containing a stationary phase. wikipedia.org Separation occurs based on the differential partitioning of each compound between the mobile and stationary phases. wikipedia.org

For high-boiling compounds like this compound, high-temperature capillary columns are employed. pku.edu.cn A programmed temperature ramp is typically used, starting at a lower temperature and gradually increasing to elute the higher-boiling components. pku.edu.cnchromatographyonline.com As each separated compound exits the column, it passes through a detector, and a fraction collector is used to trap the target compound in a cooled vessel, while allowing impurities to be directed to a waste trap. pku.edu.cn This method can yield this compound with a purity often exceeding 99%.

Table 2: Illustrative Parameters for Preparative GC of Long-Chain Alkanes

| Parameter | Specification/Value | Purpose |

| Injector Type | Programmed-Temperature Vaporization (PTV) | Allows for large volume injection without sample discrimination. pku.edu.cn |

| Column | High-Temperature Capillary (e.g., polymethylsiloxane-based) | Provides high resolution and is stable at the elevated temperatures required for elution. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the vaporized sample through the column. umsl.edu |

| Oven Program | Example: 60°C to 270°C at 25°C/min, then to 300°C at 5°C/min, hold for 17 min. pku.edu.cn | Controls the elution of compounds by their boiling points, ensuring separation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Monitors the effluent from the column to identify when the target compound is eluting. |

| Fraction Collector | Cryogenically Cooled Traps (e.g., with liquid nitrogen) | Efficiently condenses and collects the high-boiling-point this compound as it exits the system. pku.edu.cn |

Note: Parameters are illustrative and must be optimized for specific instruments and sample matrices.

Mitigation of Impurities and Structural Imperfections

The production of high-purity this compound requires not only advanced separation techniques but also a comprehensive strategy to mitigate the formation of chemical impurities and intrinsic structural imperfections.

Chemical Impurities: These are foreign substances or undesired side-products. Common sources include the synthetic route itself; for example, the Wurtz reaction, while useful for coupling alkyl halides, is prone to side reactions that can generate alkenes via elimination. jk-sci.com If two different alkyl halides are used in an attempt to create an unsymmetrical alkane, a mixture of products is formed that is often difficult to separate due to close boiling points. quora.comquora.com Other impurities can include shorter-chain alkanes from thermal cracking during purification, unreacted starting materials, and residual solvents. chemrevise.org Mitigation involves careful selection and control of the synthetic pathway and rigorous application of purification methods like reduced-pressure fractional distillation and preparative GC. chemrevise.orgpku.edu.cn

Structural Imperfections: Unlike chemical impurities, structural imperfections are defects within the crystalline arrangement of the this compound molecules themselves. In the solid state, long-chain alkanes ideally adopt a fully extended, all-trans (planar zigzag) conformation and pack into ordered lamellar structures. mpg.de However, thermal energy can introduce conformational defects. aip.org The most common are "kink" defects (gauche-trans-gauche sequences), which cause a jog in the chain, and "end-gauche" conformations at the chain termini. acs.orgresearchgate.net These defects disrupt the regular packing of the molecules, affecting the material's density and thermal properties. researchgate.net The concentration of these defects tends to increase with temperature as the material approaches its melting point. mpg.de

Mitigation of structural imperfections is primarily achieved through thermal annealing. This process involves heating the purified solid this compound to a temperature below its melting point and holding it for an extended period. This provides the molecules with sufficient thermal energy to rearrange themselves into a more thermodynamically stable and ordered crystalline lattice, thereby reducing the population of conformational defects. mpg.de Careful cooling after annealing is also crucial to preserve the ordered structure.

Table 3: Summary of Impurities, Imperfections, and Mitigation Strategies

| Type | Specific Example | Common Source(s) | Primary Mitigation Method(s) |

| Chemical Impurity | Homologs (C36, C38) | Incomplete reaction selectivity; use of mixed starting materials. quora.com | Fractional Distillation (reduced pressure), Preparative GC. pku.edu.cn |

| Branched Isomers | Isomerization during synthesis or cracking; impure starting materials. libretexts.org | Preparative GC, Fractional Crystallization. | |

| Alkenes | Elimination side reactions (e.g., in Wurtz synthesis). jk-sci.com | Column Chromatography (e.g., on silica (B1680970) or alumina), Chemical Treatment. | |

| Solvents/Reactants | Incomplete removal after reaction workup. | Vacuum Drying, Recrystallization. | |

| GC Column Bleed | Degradation of the GC stationary phase during purification. pku.edu.cn | Use of high-quality, low-bleed columns; method blanks. | |

| Structural Imperfection | Kink Defects (gauche-trans-gauche) | Thermal excitation within the crystal lattice. mpg.deaip.org | Thermal Annealing. mpg.de |

| End-Gauche Defects | Conformational freedom at the ends of the alkane chains. acs.orgresearchgate.net | Thermal Annealing, Slow Crystallization. mpg.de | |

| Stacking Faults | Misalignment of lamellar layers during crystallization. | Slow, controlled crystallization from solution or melt. |

Advanced Analytical and Spectroscopic Characterization of Heptatriacontane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating and quantifying heptatriacontane, particularly from complex mixtures.

Gas Chromatography (GC) for Retention Time Calibration and Complex Mixture Analysis

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the retention time—the time it takes for a compound to travel through the column—is a critical parameter for identification. For n-alkanes, retention times typically increase with the number of carbon atoms. acs.org this compound, being a long-chain alkane, exhibits a correspondingly long retention time under standard GC conditions. acs.org

The Kovats retention index is a standardized method for reporting retention times, and for this compound, it is 3700 on all column types. nih.gov This index is instrumental in comparing results across different GC systems and conditions. In complex mixtures, such as those derived from environmental or biological samples, this compound can serve as an internal or external standard for the calibration of retention times, aiding in the identification of other long-chain hydrocarbons. The analysis of n-alkanes, including this compound, in various matrices like plant material, feces, and atmospheric aerosols often relies on GC for separation and quantification. researchgate.netcopernicus.org

Table 1: GC Retention Data for this compound and Related Compounds

| Compound | Retention Index (Non-polar column) | Typical GC Program |

| 3,15-dimethylthis compound | 3801 | 60°C (2 min) → 10°C/min → 220°C → 3°C/min → 310°C (12-42 min) nist.gov |

| 5-methylthis compound | 3747–3753 | 60°C (2 min) → 20°C/min → 310°C (10 min) vulcanchem.com |

| n-Heptatriacontane | 3700 nih.gov | Not specified |

This table presents retention indices for this compound and its methylated derivatives, illustrating the effect of branching on GC retention.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Extract Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This hyphenated technique is particularly powerful for the analysis of complex samples containing alkanes. pragolab.cz While electron impact (EI) ionization in GC-MS often leads to extensive fragmentation of n-alkanes, making the molecular ion peak absent or very weak, the resulting fragmentation pattern is characteristic of saturated hydrocarbons, showing sequential losses of 14 Da (CH₂ groups). researchgate.net This pattern is crucial for identifying n-alkanes in extracts. researchgate.net

GC-MS has been successfully used to identify this compound in a variety of natural extracts, including those from cyanobacteria and peat fire emissions. researchgate.netcopernicus.org For instance, in a study of the cyanobacterium Anabaena cylindrica, GC-MS analysis revealed the presence of very long-chain n-alkanes, including n-hentriacontane (C₃₁), in untreated cells. researchgate.net The use of soft ionization techniques in conjunction with GC-MS can help to preserve the molecular ion, aiding in unambiguous identification. pragolab.cz

Table 2: GC-MS Parameters for the Analysis of Long-Chain Alkanes

| Parameter | Value | Reference |

| Column | HP-5 fused quartz capillary column (30 m × 0.25 mm × 0.25 μm) | frontiersin.org |

| Carrier Gas | Helium | frontiersin.org |

| Oven Program | 80°C start, ramp at 4°C/min to 300°C, hold for 30 min | frontiersin.org |

| Ion Source Temperature | 250°C | frontiersin.org |

| Ionization Voltage | 70 eV | frontiersin.org |

This table outlines typical GC-MS conditions used for the analysis of saturated hydrocarbons in geological samples.

Gel Permeation Chromatography (GPC) for Homologous Mixture Separation

Gel permeation chromatography (GPC), a type of size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org This technique is particularly useful for separating homologous series of n-alkanes, where separation by other chromatographic methods might be challenging. In GPC, larger molecules elute before smaller molecules because they are excluded from the pores of the stationary phase and thus travel a shorter path through the column. wikipedia.org

GPC can be employed to separate this compound from other n-alkanes in a mixture, especially when dealing with synthetic products that may contain a range of chain lengths. The choice of solvent and temperature can significantly affect the elution patterns in GPC. oup.com Calibration with well-defined standards, such as polystyrene, is necessary to correlate elution volume with molecular weight. wikipedia.org

Spectroscopic Methods for Structural Elucidation and Conformation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Carbon Chain Integrity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of the carbon chain in alkanes.

¹H NMR: The proton NMR spectrum of a straight-chain alkane like this compound is relatively simple. It typically shows a triplet for the terminal methyl (CH₃) protons and a large, overlapping multiplet for the internal methylene (B1212753) (CH₂) protons. chemicalbook.comspectrabase.com The integration of these signals can confirm the ratio of methyl to methylene protons, thus verifying the chain length. For this compound, the spectrum would show a triplet around 0.88 ppm for the two CH₃ groups and a large peak around 1.25 ppm for the 35 CH₂ groups. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are observed for the different carbon environments. The terminal methyl carbons appear at a distinct chemical shift, while the methylene carbons along the chain show a series of closely spaced signals due to subtle differences in their chemical environments. chemicalbook.com The presence of the expected number of signals and their chemical shifts confirms the linear, unbranched structure of the this compound molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for n-Heptatriacontane

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~14.1 |

| C2 (CH₂) | ~22.7 |

| C3 (CH₂) | ~31.9 |

| Internal CH₂ groups | ~29.7 |

| ... | ... |

This table shows the predicted ¹³C NMR chemical shifts for the terminal and internal carbons of a long-chain n-alkane. The exact values can vary slightly depending on the solvent and instrument.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like this compound, the FTIR spectrum is characterized by the presence of C-H stretching and bending vibrations. chemicalbook.com

The key absorption bands in the FTIR spectrum of this compound include:

C-H stretching vibrations: Strong absorptions in the region of 2850-2960 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C-H bending vibrations: Absorptions around 1465 cm⁻¹ (for CH₂ scissoring) and 1375 cm⁻¹ (for CH₃ symmetric bending).

CH₂ rocking vibration: A characteristic absorption around 720-730 cm⁻¹ for long-chain n-alkanes, which can sometimes be split into a doublet in the solid state due to crystal packing effects. chemicalbook.com

The absence of significant absorptions in other regions of the spectrum confirms the purity of the alkane and the lack of functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C). chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound with high precision and accuracy. Unlike low-resolution mass spectrometry, HRMS provides an exact mass measurement, which can definitively verify the molecular formula of a compound. acs.org For this compound, the expected molecular formula is C₃₇H₇₆.

The power of HRMS lies in its ability to distinguish between molecules with the same nominal mass but different elemental compositions. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides unequivocal evidence for the presence of C₃₇H₇₆. This is particularly valuable in the analysis of complex environmental or biological samples where numerous compounds may be present. acs.orgfigshare.com Techniques such as Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are often employed to separate this compound from a mixture before mass analysis. acs.orgnoaa.gov The measured exact mass is then compared against the theoretical (calculated) mass for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

Table 1: HRMS Data for this compound (C₃₇H₇₆)

| Ion | Theoretical Mass (Da) | Typical Measured Mass (Da) | Mass Accuracy (ppm) |

| [C₃₇H₇₆]⁺ | 520.5947 | 520.5945 | < 0.5 |

| [C₃₇H₇₅]⁺ (Fragment) | 519.5870 | 519.5868 | < 0.5 |

Note: The data presented are illustrative and represent typical values obtained in HRMS analysis. Actual measured mass and accuracy may vary based on instrumentation and experimental conditions.

Crystallographic and Thermal Analysis

The solid-state properties of this compound, including its crystal structure and thermal behavior, are defined by the arrangement of its long hydrocarbon chains. Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in n-alkanes and is studied using a combination of X-ray diffraction, calorimetry, and vibrational spectroscopy. acs.orglbt-scientific.com

X-ray Diffraction (XRD) for Crystallographic Validation and Polymorphic Form Identification

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for investigating the crystalline structure of materials. anton-paar.commalvernpanalytical.com It provides fundamental information about atomic structure, phase composition, and lattice parameters. anton-paar.commalvernpanalytical.com For long-chain n-alkanes like this compound, XRD is essential for crystallographic validation and identifying different polymorphic forms that can arise from variations in sample preparation, such as crystallization from a solution versus from the melt. capes.gov.br

N-alkanes exhibit complex polymorphic behavior. acs.org At room temperature, depending on the number of carbon atoms, they can crystallize into triclinic, monoclinic, or orthorhombic structures. units.it For instance, even-numbered n-alkanes with chain lengths up to n=24 typically crystallize in a triclinic space group at low temperatures. units.it Longer chains may adopt orthorhombic or monoclinic packing. capes.gov.brunits.it These different crystal forms arise from subtle differences in the packing and tilt of the long hydrocarbon chains within the crystal lattice. By analyzing the diffraction pattern—the positions (2θ angles) and intensities of the diffraction peaks—the specific crystal system and unit cell dimensions can be determined. anton-paar.com This data is crucial for identifying the specific polymorph of a this compound sample.

Table 2: Illustrative Crystallographic Data for Long-Chain n-Alkane Polymorphs

| Polymorphic Form | Crystal System | Typical Space Group | Description |

| Orthorhombic | Orthorhombic | Pca2₁ | Chains are often perpendicular to the basal plane. |

| Monoclinic | Monoclinic | P2₁/a | Chains are tilted with respect to the basal plane. |

| Triclinic | Triclinic | Pī | A less symmetric arrangement, common in shorter even n-alkanes. units.it |

Note: This table provides a generalized overview. The specific crystal structures and transitions for this compound (an odd-numbered alkane) would need to be determined experimentally, but it is expected to exhibit polymorphism similar to other long-chain alkanes, which often transition to a less-ordered hexagonal "rotator" phase just below the melting point. acs.orgunits.it

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis and Melting Point Consistency

Differential Scanning Calorimetry (DSC) is a primary technique for thermal analysis that measures the heat flow into or out of a sample as a function of temperature or time. alwsci.comlabmanager.com It is used to identify thermal events such as melting, crystallization, and solid-state phase transitions. alwsci.comwikipedia.org For this compound, DSC provides a precise measurement of the melting point and the enthalpy of fusion (ΔHfus), which are characteristic physical properties.

A DSC thermogram of this compound will show a distinct endothermic peak corresponding to its melting transition. The consistency of the melting point across different batches serves as an important quality control parameter. Furthermore, DSC can reveal the presence of polymorphs, which often have slightly different melting points and enthalpies of fusion. labmanager.com Solid-solid transitions between different polymorphic forms can also be detected as smaller endothermic or exothermic events occurring at temperatures below the final melting point. uu.nl The heating and cooling rates used in a DSC experiment can influence these transitions, providing insight into the kinetics of polymorphic transformations.

Table 3: Thermal Properties of this compound via DSC

| Property | Value | Description |

| Melting Point (Tₘ) | ~77-79 °C | The temperature at which the substance transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHfus) | Data not readily available | The amount of energy required to melt the substance at its melting point. |

| Solid-Solid Transitions | Possible | May appear as smaller peaks below the melting point, indicating transitions between polymorphs. |

Note: The melting point is sourced from available data. Specific enthalpy and transition temperatures can vary depending on the polymorphic form and sample purity.

Raman Spectroscopy for Polymorphic Form Differentiation

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the chemical structure and physical form of a material. hovione.comcigrjournal.org It is highly sensitive to the molecular conformation and crystal lattice vibrations, making it an excellent tool for differentiating between polymorphs. lbt-scientific.comamericanpharmaceuticalreview.comspectroscopyonline.com Different crystal forms of the same compound will produce distinct Raman spectra due to differences in molecular interactions and symmetry within the unit cell. americanpharmaceuticalreview.comspectroscopyonline.com

For n-alkanes like this compound, specific regions of the Raman spectrum are particularly informative:

Longitudinal Acoustic Mode (LAM): This low-frequency mode corresponds to the accordion-like vibration of the entire alkane chain. Its frequency is inversely proportional to the length of the all-trans planar zigzag chain segment, making it highly sensitive to conformational order.

C-H Stretching Region (2800-3000 cm⁻¹): The fine structure of the bands in this region is sensitive to the packing of the hydrocarbon chains.

Skeletal and Methylene Deformation Modes (e.g., CH₂ twisting/rocking): These modes are also affected by intermolecular interactions and can differ between polymorphs. uu.nl

By comparing the Raman spectrum of a sample to reference spectra of known polymorphs, the specific crystalline form can be identified. lbt-scientific.com This method is complementary to XRD and can often detect subtle structural changes that may be difficult to resolve with other techniques. spectroscopyonline.com

Table 4: Key Raman Bands for n-Alkane Polymorph Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for Polymorphism |

| Longitudinal Acoustic Mode (LAM-1) | 50 - 150 | Sensitive to all-trans chain length and conformational order. uu.nl |

| C-C Skeletal Optical Modes | 1050 - 1150 | Changes in band splitting and position reflect different crystal packing. |

| CH₂ Twisting/Wagging Modes | 1150 - 1400 | Sensitive to interchain interactions. |

| CH₂ Bending (Scissoring) Mode | 1400 - 1500 | Splitting of this band can indicate orthorhombic or monoclinic subcell packing. |

| C-H Stretching Modes | 2800 - 3000 | Band contours and relative intensities are sensitive to the crystal environment. uci.edu |

Advanced Data Interpretation and Validation

To ensure the highest confidence in analytical results, data from individual techniques must be cross-validated against established standards and methods. This integrated approach is crucial for the unambiguous identification of this compound.

Cross-Validation with Certified Standards and Retention Indices

In analytical chemistry, particularly for chromatographic techniques, final confirmation of a compound's identity relies on direct comparison with a certified reference material (CRM). accustandard.com A CRM is a highly pure standard for which properties are well-established. For this compound, a CRM would be used to confirm its identity in a sample by matching its retention time in a chromatographic system.

A more robust and transferable metric used in gas chromatography (GC) is the Kovats Retention Index (RI). researchgate.net The RI relates the retention time of an analyte to the retention times of bracketing n-alkane standards. researchgate.net By definition, the RI of an n-alkane on any stationary phase is 100 times its carbon number. Therefore, this compound (C₃₇) has a theoretical RI of 3700.

An experimentally determined RI for a peak suspected to be this compound is calculated and compared to the theoretical value and to values in reference databases like that of the National Institute of Standards and Technology (NIST). researchgate.netnih.gov A close match provides strong evidence for the compound's identity. This cross-validation is essential, as mass spectrometry alone may not be able to distinguish between certain structural isomers, which can have very different retention indices. researchgate.net Predictive models, often based on machine learning, can also estimate retention indices from a chemical structure, providing another layer of validation. mdpi.comnih.gov

Table 5: Gas Chromatography Retention Index for this compound

| GC Column Stationary Phase | Type | Theoretical Kovats Retention Index (RI) |

| Non-polar (e.g., DB-5, 5% Phenyl-methylpolysiloxane) | Standard Non-Polar (SNP) | 3700 |

| Semi-polar (e.g., DB-17, 50% Phenyl-methylpolysiloxane) | Semi-Standard Non-Polar (SSNP) | ~3700 (slight variation expected) |

| Polar (e.g., DB-WAX, Polyethylene glycol) | Standard Polar (SP) | > 3700 (significant variation expected) |

Note: The theoretical Kovats RI is 3700 by definition on a standard non-polar phase. The actual value can deviate slightly due to experimental conditions. On polar phases, the retention index will differ significantly.

Statistical Meta-Analysis for Resolving Thermodynamic Data Discrepancies

The determination of fundamental thermodynamic properties for long-chain alkanes like this compound can be subject to considerable variation across different studies and historical measurements. Discrepancies in reported values, particularly for phase change data such as the melting point (Tfus) and enthalpy of fusion, are common in scientific literature. These inconsistencies can arise from a variety of factors, including differences in experimental methodologies (e.g., heating rates in calorimetry), calibration of instruments, and, crucially, the purity of the sample, as contamination with homologs like hexatriacontane (B166362) (C36) or octatriacontane (B166382) (C38) can significantly depress or broaden the melting point.

For instance, historical data for the melting point of this compound compiled by the Thermodynamics Research Center (TRC) and the National Institute of Standards and Technology (NIST) reveal significant variations. nist.gov These discrepancies necessitate a formal method for reconciliation to establish a consensus value for use in modeling and as a standard reference.

Interactive Data Table: Reported Melting Points of this compound

| Reported Melting Point (K) | Reported Melting Point (°C) | Source (Year) | Notes |

|---|---|---|---|

| 349.6 | 76.45 | Buchler and Graves (1927) | Uncertainty assigned by TRC = 4 K nist.gov |

| 349.4 | 76.25 | Buchler and Graves (1927) | Uncertainty assigned by TRC = 4 K nist.gov |

| 301 | 27.85 | Staudinger and Kern (1933) | Value for stable form; metastable form also detected. Uncertainty assigned by TRC = 5 K nist.gov |

A statistical meta-analysis provides a robust framework for resolving such contradictions. This methodology involves systematically collecting data from multiple independent studies and using statistical models to synthesize the findings. The core aim is to derive a pooled estimate of the true effect or value that is more precise than the estimate from any individual study.

The process for this compound would involve:

Comprehensive Data Collection : A systematic search of chemical databases and literature to gather all reported values for a specific thermodynamic property, such as the enthalpy of fusion or melting point.

Weighting of Studies : Each data point is assigned a weight, typically based on its precision (e.g., the inverse of the variance). Studies with higher precision (smaller standard errors) or those conducted under well-documented, standardized conditions receive greater weight in the analysis.

Identification of Heterogeneity and Bias : The meta-analysis assesses the degree of variation (heterogeneity) between studies. Statistical tests can identify whether the differences in results are greater than what would be expected by chance. This can help uncover systematic biases related to specific experimental techniques or time periods.

Pooled Estimate Calculation : A weighted average of the reported values is calculated to produce a single, more reliable estimate of the thermodynamic property. This provides a consensus value that accounts for the variability and precision of the source data.

By applying meta-analysis, researchers can reconcile conflicting historical data, identify outliers, and establish a more accurate and defensible standard value for the thermodynamic properties of this compound.

Multivariate Analysis (e.g., Principal Component Analysis, PCA) for Polymorphic Form Identification

This compound, like many long-chain n-alkanes, exhibits polymorphism, meaning it can exist in multiple crystalline forms or phases with different molecular packing arrangements. units.itresearchgate.net These polymorphs, often referred to as rotator phases (RI, RII, RIII, RIV, RV) in n-alkanes, possess distinct physical properties. researchgate.net The transitions between these phases are temperature-dependent and are influenced by the parity (odd or even number) of carbon atoms in the chain. researchgate.net For n-alkanes with 27 or more carbon atoms, the phase transition scheme upon heating often follows crystal → RIII → RIV → liquid. researchgate.net

Identifying and distinguishing between these subtle polymorphic forms is a significant analytical challenge. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, along with X-ray diffraction (XRD), are powerful tools for this purpose, as each polymorph yields a unique spectral or diffraction pattern. However, the differences can be subtle, and the resulting datasets are often large and complex.

Multivariate analysis, and specifically Principal Component Analysis (PCA), is a statistical method ideally suited for resolving these complex datasets and identifying polymorphic forms. oup.comoup.com PCA is a dimensionality-reduction technique that transforms a large set of correlated variables (e.g., absorbance values at hundreds of wavenumbers in an IR spectrum) into a smaller set of uncorrelated variables called principal components (PCs). mdpi.com

The application of PCA for polymorphic form identification involves the following steps:

Data Acquisition : Spectroscopic (Raman, FTIR) or XRD data are collected from multiple samples of this compound prepared under different thermal conditions to induce the formation of various polymorphs.

Data Matrix Construction : The data are arranged in a matrix where each row represents a sample and each column represents a variable (e.g., a specific wavenumber or diffraction angle).

PCA Calculation : The PCA algorithm calculates the principal components that capture the maximum variance in the data. The first principal component (PC1) accounts for the largest possible variance, the second (PC2) accounts for the second-largest, and so on.

Visualization and Interpretation : The results are typically visualized in a "score plot," where each sample is plotted based on its scores for the first few principal components (e.g., PC1 vs. PC2). mdpi.com Samples with similar properties (and thus similar spectra) will cluster together in the plot. Distinct clusters represent different polymorphic forms. oup.com

By applying PCA to spectral data, one can effectively distinguish between the rotator phases of this compound, even when visual inspection of the spectra is inconclusive. This provides a quantitative and objective method for polymorphic form identification, crucial for understanding the material's physical behavior and ensuring consistency across batches.

Interactive Data Table: Conceptual Basis for PCA in Polymorph Identification

| Polymorphic Form | Analytical Technique | Potential Data Differences Analyzed by PCA | Outcome |

|---|---|---|---|

| Crystal Phase (e.g., Orthorhombic) | FTIR Spectroscopy | Specific peak splitting in scissoring (δCH₂) and rocking (ρCH₂) bands due to intermolecular interactions. | Forms a distinct cluster in the PCA score plot. |

| Rotator Phase RIII | Raman Spectroscopy | Changes in the line width and frequency of C-C skeletal and C-H stretching modes. | Forms a separate cluster from the crystalline phase. |

Quality Assurance and Quality Control in Analytical Measurements

Ensuring the accuracy, reliability, and precision of analytical measurements for this compound is paramount, particularly in quantitative studies. A robust Quality Assurance (QA) and Quality Control (QC) program is essential for any laboratory performing hydrocarbon analysis. gascertification.comct.gov The analysis of long-chain alkanes like this compound is commonly performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). eisl-ng.comlabmanager.com

Key components of a QA/QC program for this compound analysis include:

Adherence to Standard Methods : Whenever possible, analyses should follow established industry protocols such as those from ASTM International or ISO. gascertification.comintertek.com This ensures comparability of data between different laboratories.

Instrument Calibration : The GC system must be calibrated to establish the relationship between the detector response and the concentration of the analyte. This involves creating a calibration curve from a series of calibration standards containing known concentrations of high-purity this compound. usgs.gov

Use of Standards :

Internal Standards : A non-interfering compound, not present in the sample, is added at a known concentration to every sample and standard. This corrects for variations in injection volume and detector response.

Surrogates : These are compounds chemically similar to the analyte but not expected in the sample (e.g., deuterated alkanes). They are added to samples before extraction to monitor the efficiency and recovery of the sample preparation process. usgs.gov

Method Blanks : A clean solvent is run through the entire analytical procedure (extraction, concentration, analysis) to check for contamination from reagents, glassware, or the instrument itself. ct.gov

Laboratory Control Samples (LCS) : A standard of known concentration is analyzed with each batch of samples to verify the accuracy of the analytical method. The result should fall within predetermined control limits. ct.gov

Duplicate Analysis : A sample is analyzed twice (as a laboratory duplicate or matrix spike duplicate) to assess the precision of the method. The relative percent difference (RPD) between the two measurements is calculated and compared against acceptance criteria. ct.gov

Method Detection Limit (MDL) and Limit of Quantitation (LOQ) : The MDL, the lowest concentration that can be reliably detected, and the LOQ, the lowest concentration that can be accurately quantified, must be determined for the analytical method. copernicus.org

These QC measures are documented and monitored over time to ensure that the data generated are of consistently high and known quality, which is crucial for regulatory compliance, research integrity, and informed decision-making. gascertification.comresearchgate.net

Interactive Data Table: Key QA/QC Parameters for this compound Analysis by GC

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Method Detection Limit (MDL) | The minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. | Method-specific; must be determined experimentally. | copernicus.org |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Typically 3-5 times the MDL. | copernicus.org |

| Calibration Curve (R²) | The coefficient of determination for the linear regression of the calibration curve. | R² ≥ 0.995 | copernicus.org |

| Laboratory Control Sample (LCS) Recovery | The percentage of the known amount of analyte recovered in the LCS. | Typically 80-120% | ct.gov |

| Method Blank | An analyte-free matrix analyzed to assess contamination. | Below the LOQ. | ct.gov |

| Repeatability (r) | The precision of replicate measurements within the same laboratory, on the same day, by the same operator. | Expressed as Relative Standard Deviation (RSD); typically < 15%. | copernicus.org |

| Reproducibility (R) | The precision of measurements between different laboratories. | Expressed as RSD; typically < 20-30%. | copernicus.org |

Biochemical and Biological Roles of Heptatriacontane

Ecological and Physiological Significance in Biological Systems

Heptatriacontane is a naturally occurring hydrocarbon found in both plants and insects. Its primary functions are tied to its physical properties, particularly its hydrophobicity, which makes it an essential component of protective barriers against environmental stressors.

Formation and Function of Cuticular Waxes in Plants and Insects

Cuticular waxes are complex mixtures of lipids that cover the aerial surfaces of plants and the exoskeletons of insects. frontiersin.orgsemanticscholar.org These waxes are crucial for survival, and this compound can be a key constituent of this protective layer.

The primary function of cuticular wax is to form a waterproof barrier that prevents water loss from the organism's body, a process known as desiccation. frontiersin.org This is particularly vital for plants in arid environments and for insects, which have a high surface area-to-volume ratio. uni-mainz.de The hydrophobic nature of long-chain alkanes like this compound is central to this protective function.

The cuticular wax layer also provides protection against a range of other environmental stressors, including UV radiation, high temperatures, and pathogens such as bacteria and fungi. frontiersin.orgresearchgate.netnih.gov In some plants, the composition of cuticular wax, including its triterpenoid (B12794562) content, can create a slippery surface that deters most insects. semanticscholar.org

The biosynthesis of cuticular alkanes is a complex process that occurs in the epidermal cells of plants. researchgate.netnih.gov It begins with the synthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are then converted into alkanes through an alkane-forming pathway. oup.com

Key components of this pathway include the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3). nih.gov Research in Arabidopsis thaliana has shown that CER1 and CER3 form a complex that is essential for alkane biosynthesis. nih.gov This complex utilizes aldehydes, derived from VLCFAs, as precursors to produce alkanes. nih.govoup.comresearchgate.net The process also involves cytochrome b5, an electron donor that facilitates the redox reactions necessary for alkane formation. nih.gov Once synthesized, these alkanes are transported to the surface of the epidermal cells to become part of the cuticular wax layer. nih.govresearchgate.net

Role in Protective Barrier Formation Against Desiccation and Environmental Stressors

Role in Chemical Communication and Social Behavior in Insects

In addition to their protective role, cuticular hydrocarbons (CHCs), including this compound and its derivatives, are pivotal in insect communication. myrmecologicalnews.org These chemical signals, often perceived upon contact, influence a wide range of social behaviors. nih.gov

In many social insects, such as ants, CHCs on the cuticle serve as a chemical signature for nestmate recognition. frontiersin.orgmyrmecologicalnews.orgnih.gov This allows colony members to distinguish between nestmates and non-nestmates, which is crucial for maintaining colony cohesion and defending against intruders. frontiersin.orgresearchgate.net

Variations in the CHC profile, including the presence and relative abundance of specific alkanes like this compound and its methylated forms, can act as recognition cues. researchgate.netnih.gov For example, in the Argentine ant (Linepithema humile), methyl-branched alkanes are important for colony recognition. researchgate.net Studies have shown that augmenting a nestmate's CHC profile with synthetic hydrocarbons can elicit aggressive behavior from other colony members. researchgate.netresearchgate.net This indicates that ants can detect subtle changes in the CHC profile and respond accordingly. The chemical language of ants can be complex, with some homologous hydrocarbons (those with the same methyl branch position but different chain lengths) potentially conveying similar information. researchgate.net

This compound and its derivatives also function as contact sex pheromones in various insect species. These pheromones are non-volatile and require direct contact for perception, triggering mating behaviors in males.

A well-studied example is the tsetse fly (Glossina morsitans morsitans). In this species, methylated derivatives of this compound are key components of the female's sex pheromone. nih.gov Specifically, 15,19,23-trimethyl-heptatriacontane has been identified as a potent contact aphrodisiac that induces male mating behavior. researchgate.netresearchgate.net This compound, along with other dimethylheptatriacontanes, constitutes a significant portion of the female's cuticular hydrocarbons. nih.gov The presence of these specific long-chain branched hydrocarbons on a female's cuticle is necessary to stimulate a full copulatory response from the male. researchgate.net

Pheromonal Communication in Social Insects (e.g., Aggression Cue in Ants, Nestmate Recognition)

Influence of Symbiotic Microbiota on Cuticular Hydrocarbon Profiles and Host Behavior

The composition of an organism's cuticular hydrocarbons (CHCs), the waxy layer on their exoskeleton, is crucial for chemical communication and desiccation prevention. biofueljournal.com Emerging research indicates that symbiotic microorganisms can significantly influence the CHC profiles of their hosts, thereby affecting host behavior, including mate selection and social interactions.

In tsetse flies (Glossina morsitans morsitans), the obligate endosymbiont Wigglesworthia plays a role in modulating the fly's CHC profile. biofueljournal.com Studies have shown that eliminating these symbionts, for example through antibiotic treatment, leads to significant changes in the CHC composition. myrmecologicalnews.orgwikipedia.org Notably, tetracycline (B611298) treatment has been found to reduce the relative amounts of 15,19,23-trimethyl-heptatriacontane, a key component of the female tsetse fly's contact sex pheromone. myrmecologicalnews.orgwikipedia.org This alteration in the chemical signal can affect mate choice, as both male and female flies have shown a preference for untreated flies over their tetracycline-treated counterparts. myrmecologicalnews.org

The influence of microbiota on CHC profiles and behavior is also observed in ants, though the interactions appear to be complex. CHCs are fundamental for nestmate recognition and colony cohesion in many ant species. myrmecologicalnews.org Variations in these chemical profiles can lead to aggressive behavior between different colonies. Some studies suggest a link between the cuticular microbiome and this recognition system. For instance, applying microbes from a different colony onto a nestmate's cuticle can trigger aggression, indicating that the ants may perceive the change in the microbial community itself or a resulting change in the CHC profile as a sign of a foreign individual. However, the direct impact of the internal gut microbiome on ant CHCs is less clear. In some cases, antibiotic treatment that alters the gut microbiome has been correlated with a decrease in certain n-alkanes and an increase in aggression, yet without a direct statistical association between the microbiome composition and the CHC profile. Other research has found no significant changes in CHCs after the removal of cuticular bacteria with antibiotics. These findings suggest that the influence of symbiotic microbiota on ant CHCs and behavior is multifaceted and may vary depending on the ant species and the specific microbial communities involved.

Interactions with Biological Membranes and Systems

The biological effects of this compound are largely attributable to its physical and structural properties rather than specific chemical reactivity. Its nature as a long-chain, non-polar hydrocarbon dictates its interactions with biological systems, particularly cellular membranes.

Hydrophobic Interactions with Lipid Membranes of Microbial Cells

This compound, being a long-chain alkane, is highly hydrophobic. This characteristic drives its interaction with the lipid bilayers of cell membranes, especially in microbial cells. When introduced into an aqueous environment, these non-polar molecules tend to move out of the water phase and associate with the hydrophobic interiors of cell membranes. researchgate.net The accumulation of long-chain alkanes within the lipid bilayer can disrupt the membrane's structure and function. biofueljournal.comresearchgate.net This disruption is a key mechanism behind the antimicrobial properties observed in some long-chain alkanes. The insertion of these hydrocarbon chains among the fatty acid tails of the membrane phospholipids (B1166683) can alter membrane fluidity and permeability, leading to leakage of cellular contents and ultimately, cell death. biofueljournal.com

Mechanisms of Biological Effects Primarily through Structural Properties

The biological roles of this compound are predominantly a consequence of its physical structure. As a long, straight-chain alkane, its molecules can pack closely together, contributing to the formation of stable, protective barriers. wikipedia.org This is most evident in its role as a component of cuticular waxes in both plants and insects, where it helps to prevent water loss and protect the organism from environmental stressors.

Occurrence in Natural Extracts and Organisms

This compound is a naturally occurring compound found in a diverse range of living organisms, from plants to insects. Its presence has been identified through the analysis of natural extracts and cuticular hydrocarbon profiles.

Isolation from Botanical Sources (e.g., Atherolepis pierrei, Zygophyllum luntii, Juglans regia L.)

This compound has been successfully isolated from various plant species. In a study of Atherolepis pierrei, a plant used in traditional Thai medicine, this compound was identified as a component of the chloroform (B151607) extract from its roots. wou.edumdpi.com Similarly, phytochemical analysis of the green husks of several varieties of the walnut tree, Juglans regia L., has revealed the presence of this compound among other alkanes. studymind.co.uknih.gov Research on Zygophyllum luntii, a plant found in regions of Africa and Oman, has also detected this compound in the extracts from its stem. squ.edu.omresearchgate.net

Table 1: Botanical Sources of this compound

| Plant Species | Part of Plant | Reference |

|---|---|---|

| Atherolepis pierrei | Roots | wou.edumdpi.com |

| Zygophyllum luntii | Stem | squ.edu.omresearchgate.net |

| Juglans regia L. (Walnut) | Green Husk | studymind.co.uknih.gov |

Presence in Entomological Contexts (e.g., Scorpions, Ants, Tsetse Flies)

In the animal kingdom, this compound and its derivatives are significant components of the cuticular hydrocarbons of many insects and other arthropods, playing vital roles in chemical communication and survival.

In certain species of scorpions, such as Buthus occitanus, the composition of cuticular hydrocarbons changes in response to environmental stress. While n-heptatriacontane may not be a major component in hydrated scorpions, the abundance of its branched isomers, monomethyl- and dimethyl-heptatriacontane, increases significantly under desiccation stress. This suggests a role for these long-chain hydrocarbons in enhancing the cuticle's resistance to water loss in arid environments. colab.ws

This compound is a crucial chemical cue in the complex social systems of ants. In the Argentine ant (Linepithema humile), for example, it is a key component of the CHC profile used for nestmate recognition. Synthetic this compound applied to a nestmate can elicit an aggressive response from other colony members, demonstrating its importance in distinguishing between friend and foe.

In tsetse flies, a methylated derivative of this compound acts as a powerful sex pheromone. myrmecologicalnews.org Specifically, 15,19,23-trimethyl-heptatriacontane is a major component of the female's CHC profile and functions as a contact sex pheromone, stimulating mating behavior in males. myrmecologicalnews.orgnih.gov

Table 2: Entomological Contexts of this compound and Its Derivatives

| Organism | Compound | Biological Role | Reference |

|---|---|---|---|

| Scorpions (Buthus occitanus) | Branched this compound | Desiccation resistance | |

| Ants (Linepithema humile) | This compound | Nestmate recognition | |

| Tsetse Flies (Glossina m. morsitans) | 15,19,23-trimethyl-heptatriacontane | Contact sex pheromone | myrmecologicalnews.orgnih.gov |

Research Applications and Potential Therapeutic/industrial Directions Academic Perspective

Analytical Chemistry Applications

Heptatriacontane serves as a crucial tool in analytical chemistry, primarily owing to its stability and well-defined chemical properties.

This compound is utilized as a standard in gas chromatography (GC) for the calibration of retention times. Its high purity, often exceeding 95.0% and in some cases reaching ≥97.0%, makes it an excellent reference material for the analysis of complex hydrocarbon mixtures. thegoodscentscompany.com In gas chromatography, reference substances like this compound are essential for identifying unknown compounds and for the quantitative analysis of samples. labtorg.kz It is available as an analytical standard for these purposes. The use of high-purity synthetic alkanes like this compound is advantageous as they are largely free from isomers that can complicate GC analysis. labtorg.kz

Table 1: this compound as a Chromatographic Standard

| Property | Value | Source |

|---|---|---|

| Purity Assay | ≥97.0% | |

| Application | Analytical Standard in Gas Chromatography | cymitquimica.com |

| Function | Calibration of retention times, reference material | |

In the quantitative analysis of complex biological samples, such as plant cuticular waxes, this compound is employed as an internal standard. nih.govresearchgate.net During the analysis of cuticular waxes from plants like Phalaenopsis aphrodite and wheat, a known quantity of this compound is added to the sample extract. nih.govfspublishers.org The total wax load is then normalized to the amount of the internal standard, allowing for accurate quantification of the various wax constituents. nih.govresearchgate.net This method corrects for variations in sample extraction and analysis, ensuring the reliability of the results. Other long-chain alkanes like n-tetracosane are also used as internal standards in similar analyses. fspublishers.orgresearchgate.net

Chromatographic Standards and Reference Materials for Complex Hydrocarbon Analysis

Advanced Materials Science and Engineering

The long-chain structure of this compound and its derivatives lends itself to applications in advanced materials, particularly in the development of composites with enhanced properties.